molecular formula C19H42N4O18S2 B2421751 ELX-02 disulfate CAS No. 2244622-33-9

ELX-02 disulfate

Cat. No.: B2421751
CAS No.: 2244622-33-9
M. Wt: 678.7 g/mol
InChI Key: WYGVCSNIMZZOIT-BPQPGTHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NB-124 disulfate, also known as ELX-02 disulfate, is a synthetic eukaryotic ribosome selective glycoside. This compound is designed to address genetic diseases caused by nonsense mutations. It is a first-in-class compound that can induce read-through of nonsense mutations, allowing the production of full-length functional proteins .

Scientific Research Applications

NB-124 disulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study ribosomal function and protein synthesis.

    Biology: Investigated for its potential to correct genetic mutations and restore normal protein function.

    Medicine: Explored as a potential therapeutic agent for genetic diseases caused by nonsense mutations.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

ELX-02 works by inducing read-through of nonsense mutations through interaction with the ribosome. This process results in the production of full-length functional proteins. It is being developed as a therapy for genetic diseases caused by nonsense mutations such as cystic fibrosis (CF) and nephropathic cystinosis .

Future Directions

ELX-02 has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of cystic fibrosis patients with nonsense mutations . Clinical testing of ELX-02 in Alport syndrome is expected to initiate in the second half of 2022, with topline results expected in the first half of 2023 .

Preparation Methods

Synthetic Routes and Reaction Conditions

NB-124 disulfate is synthesized through a series of chemical reactions involving the selective glycosylation of specific ribosomal subunits. The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and purification processes. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of NB-124 disulfate involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications. The production process includes stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

NB-124 disulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of NB-124 disulfate, which can be used for further research and development. These derivatives may have different biological activities and properties, making them valuable for scientific studies .

Comparison with Similar Compounds

NB-124 disulfate is unique compared to other similar compounds due to its selective action on eukaryotic ribosomes and its ability to induce read-through of nonsense mutations. Similar compounds include:

NB-124 disulfate stands out due to its specificity and potential therapeutic applications in genetic diseases .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGVCSNIMZZOIT-BPQPGTHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N4O18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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